molecular formula C21H25N2NaO3 B14558042 1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate CAS No. 61896-99-9

1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate

Cat. No.: B14558042
CAS No.: 61896-99-9
M. Wt: 376.4 g/mol
InChI Key: SATBZLVOGYRUKZ-UHFFFAOYSA-M
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Description

1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

Types of Reactions

1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to paralyze parasites by interfering with their neuromuscular system, allowing the host body to expel them . This compound may also interact with other molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazineacetic acid, 4-(2-(diphenylmethoxy)ethyl)-, sodium salt, hemihydrate is unique due to its specific chemical structure, which includes a diphenylmethoxyethyl group

Properties

CAS No.

61896-99-9

Molecular Formula

C21H25N2NaO3

Molecular Weight

376.4 g/mol

IUPAC Name

sodium;2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]acetate

InChI

InChI=1S/C21H26N2O3.Na/c24-20(25)17-23-13-11-22(12-14-23)15-16-26-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,21H,11-17H2,(H,24,25);/q;+1/p-1

InChI Key

SATBZLVOGYRUKZ-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)[O-].[Na+]

Origin of Product

United States

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